molecular formula C11H16N2O B034827 N-(4-aminophenyl)-2,2-dimethylpropanamide CAS No. 104478-93-5

N-(4-aminophenyl)-2,2-dimethylpropanamide

Cat. No. B034827
M. Wt: 192.26 g/mol
InChI Key: CQBPZUVCJMMOLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-Aminophenyl)-2,2-dimethylpropanamide involves several steps, starting from basic precursors to the final compound. One of the versatile reagents for preparing similar compounds with variable second-coordination spheres involves reductive amination reactions in the presence of sodium cyanoborohydride, yielding a series of ligands with second coordination sphere functional groups (Cheruzel et al., 2011).

Molecular Structure Analysis

The molecular structure of N-(4-Aminophenyl)-2,2-dimethylpropanamide and related compounds has been determined by X-ray crystallography. For instance, the structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, a related compound, was determined, highlighting the crystallographic parameters and demonstrating the reaction outcomes (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

N-(4-Aminophenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, reflecting its reactivity and functional group compatibility. For instance, the fluorescence enhancement of related structures through N-phenyl substitutions demonstrates the "amino conjugation effect," affecting the photochemical behavior (Yang et al., 2002).

Physical Properties Analysis

The physical properties of compounds related to N-(4-Aminophenyl)-2,2-dimethylpropanamide, such as hydrogen bonding patterns and crystallographic studies, provide insights into their stability and interactions. The detailed analysis of these properties is crucial for understanding the compound's behavior in various conditions (Kant et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of N-(4-Aminophenyl)-2,2-dimethylpropanamide, can be inferred from studies on similar compounds. These properties are influenced by the compound's structure, substitution patterns, and interaction with other molecules, revealing potential applications and synthesis pathways (Ghorab et al., 2017).

Safety And Hazards

This would involve studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken when handling it.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, and how the compound could be modified to improve its properties or activity.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N-(4-aminophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBPZUVCJMMOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398880
Record name N-(4-aminophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-2,2-dimethylpropanamide

CAS RN

104478-93-5
Record name N-(4-aminophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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